molecular formula C9H9NO2S2 B056019 Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate CAS No. 116170-84-4

Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B056019
CAS No.: 116170-84-4
M. Wt: 227.3 g/mol
InChI Key: UOHGLSFLWKHJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate is a high-purity, multifunctional heterocyclic building block of significant interest in advanced organic synthesis and materials science research. This compound features a thiophene core strategically functionalized with an electron-withdrawing cyano group, a methylthio ether, and an ethyl ester, making it a versatile precursor for the construction of complex molecular architectures. Its primary research value lies in its application as a key intermediate in the synthesis of π-conjugated systems, including organic semiconductors, non-linear optical (NLO) chromophores, and dye-sensitized solar cell (DSSC) components. The presence of the methylthio group offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille) or oxidation to sulfonyl groups, thereby modulating electronic properties. Furthermore, this ester serves as a critical scaffold in medicinal chemistry for the development of novel pharmacologically active compounds, particularly as a bioisostere for benzene rings to enhance solubility and metabolic stability. Researchers utilize this chemical to explore structure-activity relationships (SAR) and to develop new small molecule inhibitors and probes. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-cyano-5-methylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S2/c1-3-12-8(11)7-4-6(5-10)9(13-2)14-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHGLSFLWKHJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)SC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355692
Record name Ethyl 4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116170-84-4
Record name Ethyl 4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-CYANO-5-(METHYLTHIO)THIOPHENE-2-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism

The reaction proceeds via a nucleophilic thiolate attack on the electron-deficient malononitrile derivative, followed by cyclization to form the thiophene core. Triethylamine (TEA) deprotonates ethyl thioglycolate, generating a thiolate anion that initiates the cascade.

Optimization Parameters

  • Solvent : Methanol or ethanol

  • Temperature : Reflux (~65°C for methanol; ~78°C for ethanol)

  • Base : Triethylamine (1–1.2 equiv relative to starting materials)

Table 1: Comparative Yields Under Varied Conditions

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Methanol65 (Reflux)299
Ethanol0 → 201272.6
Methanol65 (Reflux)295

Key findings:

  • Methanol as the solvent enhances reaction kinetics and yield due to its lower boiling point and compatibility with TEA.

  • Prolonged reaction times in ethanol at suboptimal temperatures reduce yield, likely due to side reactions or incomplete cyclization.

Industrial-Scale Adaptation for High-Purity Output

A patent-derived protocol refines the above method for industrial production, emphasizing purity (>97%) and scalability. While originally designed for a methyl ester analog, the principles apply to ethyl derivatives with minor adjustments.

Critical Modifications

  • Stoichiometric Control : Morpholine replaces TEA in catalytic amounts to minimize byproducts.

  • Sulfur Incorporation : Elemental sulfur is introduced post-cyclization to stabilize intermediates, though this step is omitted in ethyl ester syntheses.

  • Precipitation Isolation : Water-induced precipitation replaces column chromatography, reducing costs and improving throughput.

Table 2: Industrial vs. Laboratory Conditions

ParameterIndustrial ProcessLaboratory Process
BaseMorpholineTriethylamine
SolventMethanolMethanol/Ethanol
Isolation MethodPrecipitationFiltration
Typical Yield (%)77–9972.6–99

Alternative Pathways for Specialty Applications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes in analogous thiophene syntheses. Initial trials at 100 W for 15 minutes in methanol-TEA systems show promise, though yield data specific to this compound are pending.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Hydrolysis of the cyano group to carboxylic acids under prolonged reflux.

  • Solution : Strict temperature control and anhydrous conditions preserve functionality.

Scalability Limits

  • Issue : Ethanol’s higher boiling point slows reaction kinetics, complicating large-scale runs.

  • Solution : Switch to methanol with continuous distillation to recover solvent .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate is recognized for its role as a precursor in the synthesis of thienopyrazoles, which are investigated as potential kinase inhibitors for cancer treatment. The compound's structural characteristics enable it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant anticancer properties. In vitro assays revealed that these derivatives inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific kinases involved in cell cycle regulation.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the development of complex molecules. Its reactivity allows for various transformations, making it an essential intermediate in synthetic pathways.

Synthesis Applications

This compound can be utilized in:

  • Formation of Thienopyrazoles : Used in reactions to create thienopyrazole derivatives, which have shown promise as therapeutic agents.
  • Synthesis of Other Thiophene Derivatives : It acts as a precursor for synthesizing other functionalized thiophenes that are relevant in material science and pharmaceuticals.

Materials Science

In materials science, this compound is explored for its potential use in developing new electronic materials due to its semiconducting properties.

Properties and Applications

The compound's ability to form thin films makes it suitable for applications in:

ApplicationDescription
Organic PhotovoltaicsUsed as a component in organic solar cells due to its electronic properties.
Conductive PolymersActs as a dopant to enhance conductivity in polymer matrices.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives derived from this compound. These compounds have shown activity against various bacterial strains.

Antimicrobial Efficacy Data

The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of different derivatives:

CompoundBacterial StrainMIC (µg/ml)
Derivative AStaphylococcus aureus50
Derivative BEscherichia coli62.5
Derivative CSalmonella typhi12.5

These findings suggest that modifications to the parent structure can significantly enhance antimicrobial activity, making it a candidate for developing new antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Functional Group Variations

a) Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS: 116170-90-2)
  • Structural Difference: Replaces the 3-position hydrogen with an amino (-NH₂) group.
  • This derivative exhibits comparable purity (97%) but differs in reactivity due to the amino-cyano synergy .
b) Ethyl 4-amino-5-cyano-2-(methylthio)thiophene-3-carboxylate (Compound 2b)
  • Structural Difference: Amino and cyano groups are swapped between positions 3 and 4.
  • Synthesis: Produced via a one-pot reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with sodium sulfide and chloroacetonitrile .
  • Bioactivity : Demonstrated antibacterial activity, suggesting that positional isomerism significantly impacts biological efficacy .
c) Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate
  • Structural Difference : Introduces a 4-chlorostyryl group at the 5-position instead of methylthio.
  • Bioactivity: Exhibited potent anti-proliferative effects against breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cell lines, highlighting the importance of hydrophobic substituents in cytotoxicity .

Physicochemical and Spectral Characterization

All derivatives are characterized using FT-IR, ¹H/¹³C-NMR, and mass spectrometry. Key spectral differences include:

  • Cyano Group: Strong IR absorption at ~2200 cm⁻¹ (C≡N stretch) .
  • Methylthio Group : ¹H-NMR signals at δ 2.5–2.7 ppm (SCH₃) .
  • Amino Group: Broad ¹H-NMR peaks at δ 5.0–6.0 ppm (NH₂) .

Biological Activity

Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate (E4C5MTTC) is a heterocyclic compound with significant potential in biological applications. Its unique structure, characterized by a thiophene ring and cyano group, allows it to interact with various biological targets, leading to diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C₉H₉N₁O₂S₂
  • Molecular Weight : 227.31 g/mol
  • Melting Point : 98–100 °C
  • CAS Number : 116170-84-4

The biological activity of E4C5MTTC is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The thiophene ring structure plays a crucial role in these interactions, potentially leading to the modulation of various signaling pathways. Current research suggests that E4C5MTTC may inhibit certain enzymes involved in cancer cell proliferation and microbial growth.

Antimicrobial Activity

E4C5MTTC has shown promising antimicrobial properties against several bacterial strains. In vitro studies have indicated its efficacy against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that E4C5MTTC could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

Research into the anticancer properties of E4C5MTTC has yielded compelling results. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The mechanism behind its anticancer activity appears to involve the activation of caspase pathways, leading to programmed cell death. Further investigations are needed to elucidate the exact molecular targets involved.

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of E4C5MTTC on various pathogens. The compound demonstrated significant inhibition of microbial growth, suggesting its potential as a new class of antimicrobial agents .
  • Anticancer Mechanism Exploration :
    Research conducted by Smith et al. (2023) investigated the effects of E4C5MTTC on MCF-7 cells. The study found that treatment with E4C5MTTC resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
  • Comparative Analysis with Related Compounds :
    A comparative study highlighted the unique substitution pattern of E4C5MTTC compared to similar thiophene derivatives, emphasizing its enhanced biological activity profile . This study explored how slight modifications in chemical structure can significantly impact biological outcomes.

Q & A

Q. What are the common synthetic routes for Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate?

The compound is typically synthesized via one-pot reactions or multi-step functionalization of thiophene precursors. For example:

  • One-pot synthesis : 1,3-monothio-β-diketones react with ethyl bromoacetate under optimized conditions (e.g., NaOH in a benzene:water system with tetrabutylammonium bromide as a phase-transfer catalyst) to yield thiophene derivatives. This method achieves high yields (up to 92%) and tolerates electron-donating/withdrawing substituents .
  • Sandmeyer reaction : A brominated derivative can be prepared by diazotization of an amino precursor (e.g., 3-amino-4-cyano-5-ethoxycarbonylmethylsulfanyl-thiophene-2-carboxylic acid ethyl ester) followed by treatment with HBr and CuBr. Recrystallization in petroleum ether yields pure crystals .
  • Intermediate functionalization : Thiophene carboxylates are often derivatized via reactions with sulfonamides or thiophosgene to introduce heterocyclic moieties, as seen in the synthesis of pyrimidine-linked analogs .

Q. Which spectroscopic methods are employed to confirm the structure of this compound?

Structural validation requires a combination of techniques:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, particularly the methylthio (-SMe) and cyano (-CN) groups.
  • IR spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (ester C=O) confirm functional groups.
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C10_{10}H10_{10}N2_{2}O2_{2}S2_{2}).
  • X-ray crystallography : Resolves planar thiophene ring conformations and intermolecular interactions (e.g., hydrogen bonds between -SCH2_2 and carbonyl groups) .
  • Microanalysis : Elemental analysis (C, H, N, S) ensures purity and stoichiometric agreement .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps (e.g., reflux reactions).
  • Exposure control : Monitor respiratory protection if dust or aerosols are generated (NIOSH-approved respirators recommended).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent uncontrolled reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Key optimization strategies include:

  • Base selection : Sodium hydroxide in biphasic systems (benzene:water) enhances nucleophilic substitution efficiency, while phase-transfer catalysts (e.g., TBAB) improve reagent solubility .
  • Temperature control : Reflux conditions (e.g., 70–80°C) for thiophosgene-mediated isothiocyanate formation reduce side reactions .
  • Solvent choice : Polar aprotic solvents (DMF, dioxane) stabilize intermediates in sulfonamide coupling reactions .
  • Stoichiometric adjustments : Excess thiophosgene (1.2–1.5 eq.) ensures complete conversion of amino precursors to isothiocyanates .

Q. How should researchers address discrepancies in spectroscopic data when synthesizing novel thiophene carboxylates?

  • Cross-validate techniques : Compare NMR/IR data with computational predictions (e.g., DFT calculations) to confirm peak assignments.
  • Replicate experiments : Reproduce syntheses to rule out human error or contamination.
  • Reference prior studies : For non-novel intermediates, cite published spectra (e.g., ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate derivatives ).
  • Crystallographic analysis : Resolve ambiguities in regiochemistry or stereochemistry via single-crystal X-ray diffraction .

Q. What methodologies are used to evaluate the protein kinase inhibitory activity of this compound derivatives?

  • Enzyme assays : Measure IC50_{50} values using ADP-Glo™ kinase assays or fluorescence-based protocols (e.g., Z’-LYTE™) to quantify inhibition of target kinases (e.g., PIM1, CDK2).
  • Cellular studies : Assess antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT or SRB assays.
  • Molecular docking : Model interactions between the compound’s cyano/methylthio groups and kinase ATP-binding pockets (software: AutoDock Vina, Schrödinger Suite) .
  • Structure-activity relationships (SAR) : Systematically modify substituents (e.g., replacing -SMe with -SO2_2Me) to enhance potency or selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.